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Compound of Interest

Compound Name: 2-Dec-1-yn-5-yloxyoxane

Cat. No.: B15286987

Disclaimer: No public experimental spectroscopic data (NMR, IR, Mass Spec) is available for
the compound 2-Dec-1-yn-5-yloxyoxane (CAS No. 223734-62-1). The following guide is a
comprehensive, predictive analysis based on the known spectroscopic behavior of its
constituent functional groups: a terminal alkyne, a secondary ether linkage, an aliphatic chain,

and a tetrahydropyran (oxane) ring. The data presented herein is hypothetical but is structured
to be representative for a molecule of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 2-Dec-1-yn-5-yloxyoxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

O-CH-0 (anomeric
~4.65 t 1H

proton on oxane)

O-CH:z (axial on
~3.90 m 1H

oxane)

CH-O (on decyn
~3.75 m 1H _

chain)

O-CH:z (equatorial on
~3.50 m 1H

oxane)
~2.40 t 2H CH2-C=C
~2.05 t 1H C=C-H

Aliphatic CHz (oxane
~1.80-1.50 m 8H _

and decyn chain)

Aliphatic CHz (decyn
~1.40-1.25 m 6H _

chain)
~0.90 t 3H CHs

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6) ppm

Assignment

~98.0 O-CH-0 (anomeric carbon)
~84.0 C=C-H

~75.0 CH-O (on decyn chain)

~69.0 C=C-H

~62.0 O-CH:z (on oxane)
~35.0-19.0 Aliphatic CHz (multiple signals)
~14.0 CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?)

Intensity

Assignment

~3300 Strong, Sharp =C-H stretch (terminal alkyne)
~2930 Strong C-H stretch (aliphatic)
~2860 Strong C-H stretch (aliphatic)

C=C stretch (terminal alkyne)
~2120 Weak, Sharp

[1]
~1120 Strong C-0 stretch (ether)
~1075 Strong C-O stretch (ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)
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miz Predicted Assignment

238.37 [M]* (Molecular lon)

153.13 [M - CsHoO]* (Loss of oxanyl group)
85.06 [CsHe0]* (Oxanyl cation)

Experimental Protocols

The following are standard methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of 2-Dec-1-yn-5-yloxyoxane is dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

H NMR Acquisition: Proton spectra are acquired using a standard pulse program with a
spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2
seconds. A total of 16 scans are co-added.

13C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse program
with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay
of 3 seconds. A total of 1024 scans are co-added.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm for *H and the residual CDCIs signal at 77.16 ppm for 13C.

IR Spectroscopy

Sample Preparation: A small drop of neat liquid 2-Dec-1-yn-5-yloxyoxane is placed
between two sodium chloride (NaCl) plates to create a thin film.
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e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

e Acquisition: The spectrum is recorded from 4000 cm~* to 600 cm~1. A background spectrum
of the clean NaCl plates is first acquired and automatically subtracted from the sample
spectrum. A total of 32 scans are averaged to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is then plotted as transmittance versus wavenumber.

Mass Spectrometry

o Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source is utilized.

o GC Separation: A 1 pL aliquot of the sample solution is injected into the GC, which is
equipped with a non-polar capillary column. A temperature gradient is used to ensure
separation from any potential impurities.

e MS Acquisition: The EI source is operated at 70 eV. The mass analyzer is set to scan a
mass-to-charge (m/z) range of 40-400 amu.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragmentation patterns.

Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.
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Sample Preparation

2-Dec-1-yn-5-yloxyoxane
(Pure Sample)

:

Dissolve in CDCI3  |—— Prepare Thin Film —( Dilute in MeOH

Data Acquiisition

NMR Spectrometer
(1H & 13C) FTIR Spectrometer GC-MS (El)

Data Analysis & Elucidation

A4 Y v
Chemical Shifts Functional Groups Molecular Weight
Coupling Constants (Alkyne, Ether) Fragmentation

Structure Confirmation

Click to download full resolution via product page

Caption: Experimental workflow from sample preparation to structural confirmation.
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Proposed Structure:
2-Dec-1-yn-5-yloxyoxane

NMR Spectroscopy

IR Spectroscopy (*H and =C)

Mass Spectrometry

Determine Carbon-Hydrogen Framework:
- Number of unique protons/carbons
- Connectivity via coupling
- Anomeric proton of oxane

Identify Key Functional Groups:
- Terminal Alkyne (=C-H, C=C)
- Ether (C-O)

Confirm Molecular Formula & Key Fragments:
- Molecular Weight (238.37)
- Loss of oxanyl group

Structural Elucidation Complete

Click to download full resolution via product page

Caption: Logical diagram for spectroscopic-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15286987?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

